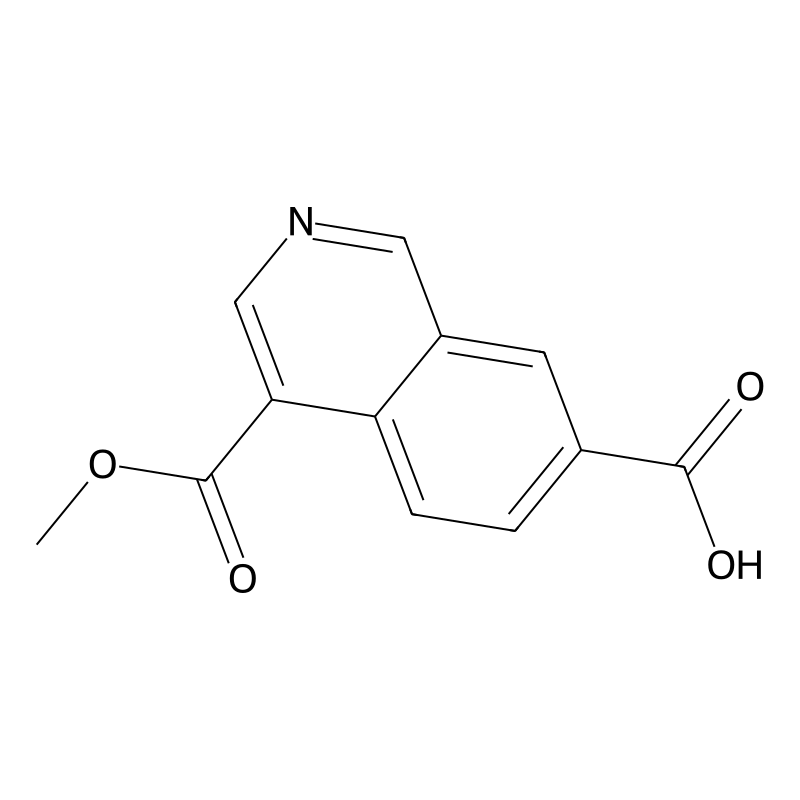

4-Methoxycarbonylisoquinoline-7-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- powder

Storage Temperature

It’s worth noting that this compound might be used in the field of chemical synthesis . .

Drug Discovery

Carboxylic acids and their derivatives are often used in the development of new drugs . They can be used to modify the properties of drug molecules, improving their effectiveness, stability, or safety .

Chemical Synthesis

Carboxylic acids are commonly used in chemical synthesis . They can act as starting materials for the synthesis of a wide range of other compounds .

Material Science

Some carboxylic acids and their derivatives have properties that make them useful in material science . For example, they might be used in the development of new polymers or other materials .

Biochemical Analysis

Carboxylic acids can play a role in biochemical analysis . For example, they might be used in the development of assays or other analytical techniques .

4-Methoxycarbonylisoquinoline-7-carboxylic acid is a derivative of isoquinoline, characterized by the presence of a methoxycarbonyl group at the fourth position and a carboxylic acid group at the seventh position of the isoquinoline ring. This compound is notable for its structural attributes, which contribute to its chemical reactivity and biological activity. Isoquinolines are known for their diverse pharmacological properties, making derivatives like 4-methoxycarbonylisoquinoline-7-carboxylic acid of significant interest in medicinal chemistry and drug development.

The chemical reactivity of 4-methoxycarbonylisoquinoline-7-carboxylic acid can be attributed to the functional groups present in its structure. It can undergo typical reactions associated with carboxylic acids, such as esterification and amidation. Additionally, the isoquinoline core allows for electrophilic aromatic substitution reactions, which can modify the aromatic system. For example, it can react with various electrophiles under acidic conditions to form substituted derivatives.

Research indicates that compounds related to isoquinoline possess a range of biological activities, including antileishmanial, antimalarial, and anticancer properties. Specifically, studies have shown that certain quinoline-4-carboxylic acids exhibit significant antileishmanial activity against Leishmania donovani, suggesting that 4-methoxycarbonylisoquinoline-7-carboxylic acid may also possess similar therapeutic potential . The unique structural features of this compound could enhance its interaction with biological targets, leading to effective pharmacological outcomes.

The synthesis of 4-methoxycarbonylisoquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where a substituted aniline reacts with an α-carbonyl compound in the presence of an acid catalyst to yield isoquinoline derivatives. Other synthetic routes may include cyclization reactions involving appropriate precursors or modifications of existing isoquinoline compounds through functional group transformations .

4-Methoxycarbonylisoquinoline-7-carboxylic acid has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new drugs targeting parasitic infections or other diseases. Furthermore, its structural characteristics make it suitable for use in organic synthesis as a building block for more complex molecules.

Interaction studies involving 4-methoxycarbonylisoquinoline-7-carboxylic acid focus on its binding affinity and selectivity towards various biological targets. For instance, research into related isoquinoline derivatives has shown that they can interact with specific enzymes or receptors, influencing their biological pathways . Understanding these interactions is crucial for optimizing the pharmacological properties of this compound and assessing its therapeutic potential.

Several compounds share structural similarities with 4-methoxycarbonylisoquinoline-7-carboxylic acid. These include:

- Isoquinoline-7-carboxylic acid: Lacks the methoxycarbonyl group but retains similar biological properties.

- Quinoline-4-carboxylic acid: Shares the carboxylic acid functionality but differs in ring structure.

- Tetrahydroisoquinoline derivatives: These compounds exhibit different reactivity patterns due to saturation in the isoquinoline ring.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxycarbonylisoquinoline-7-carboxylic acid | Methoxycarbonyl and carboxylic acid groups | Potential antileishmanial activity |

| Isoquinoline-7-carboxylic acid | Carboxylic acid group | Antimicrobial properties |

| Quinoline-4-carboxylic acid | Carboxylic acid group | Antiparasitic activity |

| Tetrahydroisoquinoline derivatives | Saturated ring structure | Neuroprotective effects |

The uniqueness of 4-methoxycarbonylisoquinoline-7-carboxylic acid lies in its specific functional groups and their arrangement, which may enhance its biological activity compared to other similar compounds. This distinctiveness could be pivotal in drug design and development efforts targeting specific diseases.

The Bischler-Napieralski reaction remains a cornerstone for constructing the isoquinoline framework. This intramolecular cyclization involves β-arylethylamides or carbamates undergoing dehydration and electrophilic aromatic substitution to yield dihydroisoquinolines, which are subsequently oxidized to isoquinolines. A critical advancement in applying this reaction to carboxylated derivatives involves the use of phosphoryl chloride (POCl₃) or polyphosphate ester (PPE) as dehydrating agents, which facilitate the formation of the nitrilium ion intermediate prior to cyclization.

For 4-methoxycarbonylisoquinoline-7-carboxylic acid derivatives, the reaction typically begins with a β-phenylethylamide precursor bearing pre-installed methoxycarbonyl and carboxylic acid groups. The choice of Lewis acid significantly impacts regioselectivity and yield. For instance, the patent CN102924374B demonstrates that sodium hydroxide or potassium tert-butoxide in refluxing acetone efficiently promotes the condensation of isatin derivatives, yielding 2-toluquinoline-4-carboxylic acid as a key intermediate. Subsequent oxidation steps then introduce the methoxycarbonyl and carboxylic acid functionalities.

Table 1: Representative Conditions for Bischler-Napieralski Cyclization

| Substrate | Lewis Acid | Temperature (°C) | Yield (%) |

|---|---|---|---|

| β-Phenylethylamide derivative | POCl₃ | 80–100 | 70–85 |

| Isatin derivative | NaOH/acetone | 25–35 | 99 |

| Carbamate precursor | PPE | 80 | 85–90 |

The reaction’s efficacy is further enhanced by electron-donating groups on the aromatic ring, which stabilize the nitrilium intermediate and direct cyclization to the desired position. For example, the methoxycarbonyl group at position 4 electronically activates the ring, ensuring high regioselectivity during the formation of the isoquinoline core.

Pomeranz-Fritsch Reaction Modifications for Carboxylated Isoquinolines

While the Pomeranz-Fritsch reaction traditionally synthesizes isoquinolines via acid-catalyzed cyclization of phenethylamine derivatives, its adaptation to carboxylated systems requires careful modulation. The reaction’s limitation lies in its incompatibility with strongly electron-withdrawing groups, such as carboxylic acids, which deactivate the aromatic ring toward electrophilic attack. However, recent modifications employ protective groups to circumvent this issue.

For instance, tert-butyl ester protection of the carboxylic acid functionality allows the Pomeranz-Fritsch cyclization to proceed under mild acidic conditions (e.g., trifluoroacetic acid). Post-cyclization deprotection with hydrochloric acid regenerates the free carboxylic acid without degrading the isoquinoline core. This approach has been successfully applied to synthesize 7-carboxy-substituted isoquinolines, though yields remain moderate (50–65%) compared to other methods.

Pfitzinger Reaction-Based Approaches for Carboxylic Acid Functionalization

The Pfitzinger reaction, which converts isatin derivatives into quinoline-4-carboxylic acids, has been adapted to synthesize 4-methoxycarbonylisoquinoline-7-carboxylic acid through strategic oxidation and decarboxylation steps. As detailed in CN102924374B, the reaction sequence begins with the condensation of isatin and acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid. Subsequent oxidation with potassium permanganate in sodium hydroxide introduces a second carboxylic acid group at position 2, yielding quinoline-2,4-dicarboxylic acid.

Table 2: Oxidation Conditions for Dicarboxylic Acid Formation

| Substrate | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Vinyl-4-quinolinecarboxylic acid | KMnO₄/NaOH | 35–45 | 2–8 | 75–80 |

| 2-Toluquinoline-4-carboxylic acid | O₂/Pd catalyst | 100–120 | 12–24 | 65–70 |

Decarboxylation of the 2-carboxylic acid group is achieved via refluxing in m-xylene, selectively removing the position-2 carboxyl group while preserving the position-7 functionality. This step highlights the Pfitzinger reaction’s utility in introducing and selectively removing carboxyl groups, enabling precise control over substitution patterns.

Ugi Postcyclization Strategies for Polysubstituted Derivatives

The Ugi four-component reaction (Ugi-4CR) offers a versatile platform for introducing diverse substituents to the isoquinoline core after cyclization. By combining an amine, aldehyde, carboxylic acid, and isocyanide, this one-pot reaction generates α-acyloxyamides, which can undergo further cyclization or functionalization. For 4-methoxycarbonylisoquinoline-7-carboxylic acid derivatives, the Ugi reaction is employed post-cyclization to install additional groups at position 1 or 3 of the isoquinoline ring.

For example, reacting the pre-formed isoquinoline core with phenylaldehyde, tert-butyl isocyanide, and methoxycarbonylacetic acid yields a polysubstituted derivative with a 78% yield. The reaction’s mild conditions (room temperature, methanol solvent) preserve the integrity of the carboxylic acid and methoxycarbonyl groups. Subsequent hydrolysis or reduction steps can further modify these adducts, underscoring the Ugi reaction’s flexibility in derivative synthesis.

Table 3: Ugi Reaction Parameters for Polysubstituted Isoquinolines

| Aldehyde Component | Isocyanide | Solvent | Yield (%) |

|---|---|---|---|

| Phenylaldehyde | tert-Butyl | Methanol | 78 |

| 4-Methoxybenzaldehyde | Cyclohexyl | DCM | 65 |

| Furfural | Benzyl | Ethanol | 70 |

This method’s principal advantage lies in its ability to rapidly generate structural diversity, making it invaluable for medicinal chemistry applications requiring libraries of analogs.

Methoxycarbonyl Position Impact on Metal Chelation Capabilities

The positioning of the methoxycarbonyl functional group significantly influences the metal chelation properties of 4-methoxycarbonylisoquinoline-7-carboxylic acid derivatives. Research demonstrates that isoquinoline alkaloids with appropriately positioned methoxycarbonyl groups exhibit enhanced metal binding capabilities, particularly with transition metals such as iron and copper [1]. The methoxycarbonyl substituent at the 4-position creates a favorable electronic environment that facilitates coordination with metal ions through its carbonyl oxygen atom.

Studies on related isoquinoline derivatives reveal that the methoxycarbonyl group functions as a moderate chelating moiety, typically forming 2:1 ligand-to-metal complexes with Cu²⁺ and Fe³⁺ ions . The electron-withdrawing nature of the methoxycarbonyl group enhances the electrophilicity of the isoquinoline ring system, thereby improving the stability of metal complexes formed. Computational analyses indicate that the presence of methoxycarbonyl substituents at specific positions can increase the binding affinity for transition metals by facilitating favorable orbital overlap and minimizing steric hindrance [1].

The chelation efficiency is further enhanced when the methoxycarbonyl group is positioned adjacent to other coordinating functionalities. In 4-methoxycarbonylisoquinoline-7-carboxylic acid, the spatial arrangement allows for potential bidentate coordination, where both the methoxycarbonyl carbonyl oxygen and the carboxylic acid group can simultaneously interact with metal centers [3]. This dual coordination mode results in thermodynamically stable complexes with enhanced kinetic stability compared to monodentate binding modes.

Spectroelectrochemical studies on isoquinoline derivatives with methoxycarbonyl substitution demonstrate that electron-withdrawing groups at specific positions can modulate the reduction potential and electronic properties of the resulting metal complexes [4]. The formation of such complexes is accompanied by characteristic spectral changes, including bathochromic shifts in absorption maxima and the appearance of new absorption bands indicative of metal-to-ligand charge transfer transitions.

Carboxylic Acid Substitution Effects on Target Binding Affinity

The carboxylic acid functional group at the 7-position of the isoquinoline scaffold plays a crucial role in determining target binding affinity through multiple interaction mechanisms. Structure-activity relationship studies consistently demonstrate that carboxylic acid-containing quinoline and isoquinoline derivatives exhibit superior binding properties compared to their ester or amide analogs [5] [6].

Research on quinoline-4-carboxylic acid derivatives reveals that the presence of the carboxylic acid group is essential for high-affinity binding to protein targets such as DYRK1A kinase [5]. The carboxylate anion formed under physiological conditions enables strong electrostatic interactions with positively charged amino acid residues in the target binding site. Additionally, the carboxylic acid group can participate in hydrogen bonding networks that stabilize the ligand-protein complex and contribute to binding specificity.

Comparative studies between carboxylate esters and carboxylic acids demonstrate remarkable differences in biological activity. Quinoline carboxylate esters consistently show 10-fold higher activity than their corresponding carboxamide counterparts in various biological assays [6]. This enhanced activity is attributed to the optimal orientation of the carbonyl group in ester linkages, which facilitates productive interactions with target proteins while maintaining appropriate pharmacokinetic properties.

The ionization state of the carboxylic acid group significantly influences target recognition and binding affinity. At physiological pH, the carboxylic acid exists predominantly in its ionized form, creating a negatively charged carboxylate that can form salt bridges with basic residues in protein binding sites [7]. This electrostatic interaction provides both binding affinity and selectivity, as the specific spatial arrangement of charged residues in different protein targets creates unique recognition patterns.

Water-mediated hydrogen bonding networks involving the carboxylic acid group contribute additional stabilization to protein-ligand complexes [5]. These indirect interactions through ordered water molecules can extend the effective binding surface and provide favorable enthalpic contributions to binding while maintaining sufficient flexibility for induced-fit mechanisms during target recognition.

Electronic Effects of Substituents on Aromatic Ring Reactivity

The electronic properties of substituents attached to the isoquinoline ring system profoundly influence both the chemical reactivity and biological activity of 4-methoxycarbonylisoquinoline-7-carboxylic acid derivatives. Electron-withdrawing and electron-donating groups exert distinct effects on the aromatic ring system through inductive and resonance mechanisms [8] [9].

Electron-withdrawing substituents, including the methoxycarbonyl group at position 4, decrease the overall electron density of the isoquinoline ring system [8]. This electronic deactivation makes the aromatic ring less susceptible to electrophilic attack while enhancing its reactivity toward nucleophilic substitution reactions. The reduced electron density also stabilizes anionic intermediates that may form during biochemical processes, potentially influencing the compound's mechanism of action.

The carboxylic acid group at position 7 functions as a strong electron-withdrawing substituent when ionized, further modulating the electronic properties of the ring system [10]. This electron withdrawal creates a more electrophilic aromatic system that can engage in stronger π-π stacking interactions with aromatic amino acid residues in protein binding sites. The combined effect of multiple electron-withdrawing groups results in a significantly altered electronic environment compared to the unsubstituted isoquinoline parent compound.

Computational studies demonstrate that the substituent effects are position-dependent and can be quantitatively predicted using electronic parameters [9]. The methoxycarbonyl group at position 4 and carboxylic acid at position 7 create an asymmetric electronic distribution across the isoquinoline ring system, with regions of varying electrophilicity and nucleophilicity. This electronic heterogeneity is crucial for selective molecular recognition and can be fine-tuned through strategic substitution patterns.

The influence of electronic effects extends to the compound's redox properties and metal coordination behavior [11]. Electron-withdrawing substituents stabilize reduced forms of the isoquinoline ring, affecting both the thermodynamics and kinetics of electron transfer processes. In metal complexation reactions, the modified electronic properties alter the donor ability of nitrogen and oxygen atoms, influencing coordination geometries and complex stabilities.